molecular formula C21H14BrFN2O2 B11479174 5-(4-Bromophenyl)-3-{4-[(4-fluorobenzyl)oxy]phenyl}-1,2,4-oxadiazole

5-(4-Bromophenyl)-3-{4-[(4-fluorobenzyl)oxy]phenyl}-1,2,4-oxadiazole

Cat. No.: B11479174
M. Wt: 425.2 g/mol
InChI Key: DNNWMSGZFMTPHH-UHFFFAOYSA-N
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Description

5-(4-BROMOPHENYL)-3-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromine and fluorine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-3-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as high-throughput screening and process optimization are employed to develop efficient and scalable methods. The use of catalysts and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMOPHENYL)-3-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Cyclization and Ring-Opening: The oxadiazole ring can undergo cyclization or ring-opening reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, substitution reactions may yield derivatives with different substituents on the phenyl rings, while oxidation or reduction reactions can lead to the formation of different functional groups.

Scientific Research Applications

5-(4-BROMOPHENYL)-3-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-3-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity towards these targets. The compound may act by modulating enzyme activity, receptor binding, or other cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-3-FLUOROPHENYL OXADIAZOLE: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    5-(4-CHLOROPHENYL)-3-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE: Contains a chlorine atom instead of bromine, which can affect its chemical properties and biological activity.

Uniqueness

The unique combination of bromine and fluorine substituents in 5-(4-BROMOPHENYL)-3-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE imparts distinct chemical and physical properties that differentiate it from other similar compounds

Properties

Molecular Formula

C21H14BrFN2O2

Molecular Weight

425.2 g/mol

IUPAC Name

5-(4-bromophenyl)-3-[4-[(4-fluorophenyl)methoxy]phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C21H14BrFN2O2/c22-17-7-3-16(4-8-17)21-24-20(25-27-21)15-5-11-19(12-6-15)26-13-14-1-9-18(23)10-2-14/h1-12H,13H2

InChI Key

DNNWMSGZFMTPHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)Br)F

Origin of Product

United States

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